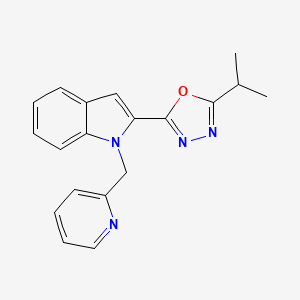

2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Description

2-Isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a substituted indole ring at position 5 and a pyridin-2-ylmethyl group at position 1 of the indole. The 1,3,4-oxadiazole core is a nitrogen-rich heterocycle known for its diverse bioactivity, including pesticidal, antimicrobial, and enzyme inhibitory properties . The pyridine and indole substituents likely enhance its binding affinity to biological targets, as seen in similar compounds targeting enzymes like β-glucuronidase or succinate dehydrogenase (SDH) .

Properties

IUPAC Name |

2-propan-2-yl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13(2)18-21-22-19(24-18)17-11-14-7-3-4-9-16(14)23(17)12-15-8-5-6-10-20-15/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUDTDMVQADPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing 1,3,4-oxadiazole rings, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, and anti-viral activities.

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways, leading to changes in the physiological system. For instance, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Biological Activity

2-Isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the oxadiazole family, which has been extensively studied for various pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The structure features an indole moiety linked to a pyridine and an oxadiazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 921779-93-3 |

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as HDAC (Histone Deacetylase) and thymidylate synthase .

- Efficacy : In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma (OVXF 899) cells and a remarkable selectivity for renal cancer cells with an IC50 value of 1.143 µM .

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties:

- Antibacterial and Antifungal : Compounds containing the oxadiazole ring have shown inhibitory effects against various bacterial and fungal strains. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans with notable efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy:

- Inhibition of COX Enzymes : The compound has been reported to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of oxadiazole derivatives:

- Substitution Effects : Variations in substitution on the indole or pyridine moieties significantly influence the biological activity. For instance, modifications at specific positions on the indole ring have been correlated with enhanced anticancer potency .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Study on Indole-Based Oxadiazoles : A study demonstrated that derivatives with specific substitutions exhibited improved anticancer activities compared to their parent compounds, suggesting a tailored approach to drug design .

- Oxadiazoles in Drug Discovery : A comprehensive review summarized numerous oxadiazole derivatives that showed diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects. This underscores the versatility of the oxadiazole scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Comparison

The table below compares the target compound with structurally related 1,3,4-oxadiazoles, focusing on substituents, bioactivity, and key findings:

Key Observations

Substituent Effects on Bioactivity :

- Thioether/Thiol Groups : Compounds like 5g and 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol show enhanced fungicidal or enzyme inhibitory activity due to sulfur-containing groups, which facilitate interactions with catalytic sites (e.g., SDH or β-glucuronidase) . The target compound lacks a thioether but includes a pyridin-2-ylmethyl group, which may compensate via π-π stacking or hydrogen bonding.

- Indole vs. Pyrazole : Indole-based oxadiazoles (e.g., ) exhibit enzyme inhibition, while pyrazole-containing derivatives () are more pesticidal. The target compound’s indole-2-yl group may favor β-glucuronidase inhibition over fungicidal activity.

Heterocycle Synergy :

- Dual heterocycles (e.g., oxadiazole + triazole in 7c) significantly boost tyrosinase inhibition . The target compound’s pyridine-indole-oxadiazole architecture could similarly synergize for multitarget activity.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~341–350 g/mol, estimated) is comparable to 2-isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (341.5 g/mol) . Bulky substituents (e.g., isopropyl, pyridin-2-ylmethyl) may reduce solubility but improve target specificity.

Limitations in Comparison

- No direct bioactivity data exist for the target compound; inferences are based on structural analogs.

- Pyridin-2-ylmethyl groups are underrepresented in the evidence, making their specific contributions unclear.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole?

Answer:

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For this compound, a two-step approach is recommended:

Intermediate Preparation : React 2-isopropyl-1H-indole-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.

Oxadiazole Formation : Treat the hydrazide with a carbonyl source (e.g., POCl₃ or CS₂) under reflux conditions. The pyridin-2-ylmethyl group can be introduced via alkylation using 2-(chloromethyl)pyridine in the presence of a base like K₂CO₃ .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR and HRMS .

Basic: How can the biological activity of this compound be evaluated in vitro?

Answer:

Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression .

- Enzyme Inhibition : Urease inhibition assays using jack bean urease, monitoring ammonia production via Nessler’s reagent at 405 nm .

Include positive controls (e.g., thiourea for urease) and triplicate measurements for statistical validity.

Advanced: How can molecular docking elucidate the mechanism of action for this compound?

Answer:

Target Selection : Prioritize targets based on structural homology (e.g., glycogen synthase kinase-3β for oxadiazole-thiones) .

Docking Workflow :

- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools (ADT).

- Generate grid maps around the active site (e.g., ATP-binding pocket for kinases).

- Run Lamarckian genetic algorithm (50 runs) to predict binding poses .

Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., RMSD < 2 Å over 100 ns) .

Advanced: What computational approaches are suitable for predicting ADME properties?

Answer:

Use in silico tools to assess:

- Lipophilicity : Calculate LogP values via SwissADME (optimal range: 2–3 for oral bioavailability) .

- Metabolic Stability : Predict cytochrome P450 interactions using admetSAR (e.g., CYP3A4 substrate likelihood) .

- Toxicity : Employ ProTox-II for hepatotoxicity and mutagenicity profiling.

Note : The 1,3,4-oxadiazole moiety enhances metabolic stability due to reduced susceptibility to esterase cleavage .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from assay conditions or structural variants. Mitigate via:

Standardization : Use consistent cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤ 0.1%).

Structural Confirmation : Re-analyze batches with conflicting results via XRD or LC-MS to rule out degradation .

SAR Analysis : Compare substituent effects (e.g., pyridin-2-ylmethyl vs. benzyl groups) on activity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Key signals include the indole NH (~δ 10.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and oxadiazole-linked CH₂ (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm oxadiazole ring formation via C=N stretch (~1600 cm⁻¹) and N–O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : HRMS should match the molecular formula (C₁₉H₁₈N₄O) with < 5 ppm error .

Advanced: How to design derivatives to optimize pharmacokinetic properties?

Answer:

Focus on substituent modifications:

- Hydrophilicity : Introduce polar groups (e.g., –OH, –COOH) at the isopropyl or pyridine positions to enhance solubility .

- Bioisosterism : Replace the oxadiazole with 1,2,4-triazole to assess metabolic stability while retaining activity .

- Prodrug Strategies : Esterify acidic protons (e.g., at the indole nitrogen) to improve membrane permeability .

Advanced: What are the implications of crystallographic data for this compound’s stability?

Answer:

Single-crystal XRD reveals:

- Planarity : The oxadiazole and indole rings form a conjugated system, enhancing π-π stacking with biological targets .

- Hydrogen Bonding : Pyridine nitrogen acts as a H-bond acceptor, critical for target binding (e.g., urease active site) .

Stability Note : Store at –20°C under argon to prevent oxidation of the indole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.